molecular formula C8H8BrIO B6296512 1-Bromo-4-iodo-2-(methoxymethyl)benzene CAS No. 1887767-87-4

1-Bromo-4-iodo-2-(methoxymethyl)benzene

Cat. No.: B6296512
CAS No.: 1887767-87-4
M. Wt: 326.96 g/mol
InChI Key: VSCDEQJWLFSBKZ-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-iodo-2-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination and iodination of a benzene derivative. For instance, starting with a methoxymethyl-substituted benzene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Subsequently, iodination can be performed using iodine and an oxidizing agent like nitric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-iodo-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-iodo-2-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-2-(methoxymethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions. The methoxymethyl group can also participate in reactions, providing additional sites for chemical modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-iodo-2-(methoxymethyl)benzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The methoxymethyl group further enhances its versatility in synthetic applications, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

1-bromo-4-iodo-2-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCDEQJWLFSBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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